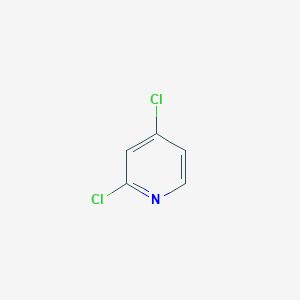

2,4-Dichloropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPVHTOETJVYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181047 | |

| Record name | 2,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-80-2 | |

| Record name | 2,4-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloropyridine (CAS No. 26452-80-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloropyridine, a halogenated aromatic heterocyclic organic compound identified by CAS number 26452-80-2. Due to the reactivity of its two chlorine substituents, this compound serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. This document details its chemical and physical properties, outlines common synthetic routes with experimental protocols, explores its key chemical reactions and their mechanisms, and discusses its significant applications, particularly within the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid, sometimes appearing as a pale yellow crystalline solid, with a pungent, amine-like odor.[1] Its structure consists of a pyridine (B92270) ring substituted with two chlorine atoms at the 2- and 4-positions, which significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 26452-80-2[1][2][3] |

| Molecular Formula | C₅H₃Cl₂N[2][3] |

| IUPAC Name | This compound[3] |

| Synonyms | Pyridine, 2,4-dichloro-; 2,4-Dichlorpyridin[1][3] |

| InChI | InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H[3] |

| InChIKey | TYPVHTOETJVYIV-UHFFFAOYSA-N[3] |

| SMILES | C1=CN=C(C=C1Cl)Cl[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 147.99 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid or crystalline solid[1][4] |

| Odor | Pungent, amine-like[1] |

| Melting Point | -1°C[4] |

| Boiling Point | 189-190 °C (lit.); 76-78 °C / 23 mmHg (lit.) |

| Density | ~1.4 g/cm³[5] |

| Flash Point | 89 °C (192.2 °F) - closed cup |

| Solubility | Sparingly soluble in water[1] |

| Stability | Stable under normal temperatures and pressures[1] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction[2]

This procedure details the conversion of 2-chloro-4-aminopyridine to this compound.

Materials:

-

2-chloro-4-aminopyridine

-

Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite (B80452) (tBuONO)

-

Acetonitrile (B52724) (ACN)

-

15% aqueous ammonia (B1221849) solution

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).

-

Stir the mixture for 15 minutes and then cool to 0°C.

-

Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).

-

Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for 16 hours.

-

Concentrate the mixture in vacuo.

-

Add 15% aqueous ammonia solution (1.3 mL/mmol) to the residue.

-

Extract the aqueous layer three times with dichloromethane (10 mL/mmol).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.

-

Carefully concentrate the filtrate under reduced pressure to yield crude this compound. Caution: The product is volatile. The crude product can often be used in subsequent steps without further purification.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The two chlorine atoms on the pyridine ring exhibit differential reactivity, which is the cornerstone of its utility as a chemical intermediate. The electron-withdrawing nature of the ring nitrogen activates the chlorine atoms at the ortho (2-) and para (4-) positions towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This compound readily undergoes Nucleophilic Aromatic Substitution (SₙAr) reactions. The regioselectivity of these reactions is a critical consideration for synthetic chemists. Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position. This allows for selective, sequential functionalization.[5] However, the selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.

Caption: Generalized mechanism for SₙAr at the C4 position.

Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted pyridine structures that are common motifs in pharmaceuticals.[5] Similar to SₙAr, these reactions can often be performed selectively at the 4-position.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable building block in several fields.

-

Pharmaceutical Synthesis : It is a key intermediate in the creation of active pharmaceutical ingredients (APIs).[5] Its structure is a precursor for various therapeutic agents, including those with anti-inflammatory properties and corticotropin-releasing factor (CRF) antagonists.[5][6] It is also used to synthesize heterocyclic compounds for a range of therapeutic applications.[5] For example, it has been shown to bind to benzodiazepine (B76468) receptors and has demonstrated anxiolytic effects in animal studies.[6]

-

Agrochemicals : The compound serves as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4][7]

-

Material Science : It is used in the production of specialty polymers and dyes.[7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

Table 3: Spectroscopic Data References

| Technique | Data Availability |

| ¹H NMR | Available[8] |

| ¹³C NMR | Available[8] |

| Mass Spectrometry (GC-MS) | Available[3] |

| Infrared (IR) Spectroscopy | Available[3] |

| Raman Spectroscopy | Available[3] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

Table 4: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger[3] | Danger [3] | H302: Harmful if swallowed[1][3] H311: Toxic in contact with skin[3] H315: Causes skin irritation[1][3] H317: May cause an allergic skin reaction[1][3] H318: Causes serious eye damage[1][3] |

Handling and Storage:

-

Avoid all personal contact, including inhalation.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

-

Combustible liquid.

In Case of Exposure:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

-

Inhalation: Move to fresh air.

Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound (CAS No. 26452-80-2) is a highly versatile and reactive intermediate of significant importance to the chemical, pharmaceutical, and agricultural industries. Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and developers aiming to leverage its synthetic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. This compound CAS 26452-80-2|High Purity [benchchem.com]

- 6. This compound | 26452-80-2 | FD03436 | Biosynth [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound(26452-80-2) 1H NMR spectrum [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloropyridine: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyridine is a pivotal heterocyclic intermediate, widely utilized as a versatile building block in the synthesis of a broad spectrum of complex organic molecules. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the differential reactivity of its two chlorine atoms allows for regioselective functionalization. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are presented, alongside a discussion on the factors governing its reaction selectivity. This document aims to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound consisting of a pyridine (B92270) ring substituted with two chlorine atoms at the 2- and 4-positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 26452-80-2[1] |

| Molecular Formula | C₅H₃Cl₂N[1] |

| Molecular Weight | 147.99 g/mol |

| Canonical SMILES | C1=CN=C(C=C1Cl)Cl |

| InChI | InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H[1] |

| InChIKey | TYPVHTOETJVYIV-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -1 °C | [2] |

| Boiling Point | 189-190 °C (lit.) | [3] |

| Density | 1.37 g/mL at 25 °C | |

| Flash Point | 89 °C (closed cup) | [4] |

| Refractive Index (n20/D) | 1.550 - 1.554 | |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [5] |

| Stability | Stable under normal temperatures and pressures. | [5] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.31 | d | ~4.5 | H-6 |

| ~7.78 | dd | ~1.8, ~7.9 | H-5 |

| ~7.23 | d | ~1.8 | H-3 |

(Note: Predicted values based on typical pyridine spectra and related compounds. Actual values may vary based on solvent and instrument.)[6]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~151.7 | C-6 |

| ~150.0 | C-2 |

| ~145.0 | C-4 |

| ~128.6 | C-5 |

| ~121.0 | C-3 |

(Note: Predicted values based on typical dichloropyridine spectra. Quaternary carbons (C-2, C-4) are typically weaker.)[7][8][9]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium-Strong | C=C Ring Stretching |

| 1500-1400 | Medium-Strong | C=N Ring Stretching |

| 800-600 | Strong | C-Cl Stretch |

(Note: Characteristic absorption regions for dichloropyridine compounds.)[10][11][12]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 147/149/151 | High | [M]⁺˙ (Molecular ion with characteristic 9:6:1 isotope pattern for two Cl atoms) |

| 112/114 | Medium | [M-Cl]⁺ |

| 77 | Medium | [C₅H₃N]⁺˙ |

| 75 | Medium | [M-Cl-HCN]⁺ |

(Note: Predicted fragmentation pattern. The molecular ion cluster is the most definitive feature.)[13][14][15]

Reactivity and Regioselectivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

A key aspect of its reactivity is regioselectivity . In general, nucleophilic attack is favored at the C4-position over the C2-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the C4-attack pathway. The charge can be effectively delocalized onto the pyridine nitrogen atom, which is para to the site of attack.[4][16]

However, the regioselectivity can be influenced by several factors:

-

Steric Hindrance: Bulky nucleophiles may favor the less hindered C4-position.

-

Electronic Effects: Strong electron-donating or electron-withdrawing groups elsewhere on the pyridine ring can alter the electron distribution and change the preferred site of attack. For instance, an electron-donating group at the C6-position can make the C2-position more reactive.

-

Reaction Conditions: The choice of solvent, temperature, and base can also influence the C4/C2 product ratio.

References

- 1. This compound(26452-80-2) 1H NMR [m.chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Page loading... [guidechem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. users.wfu.edu [users.wfu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. FTIR [terpconnect.umd.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2,4-Dichloropyrimidine from Uracil: A Technical Guide

An important clarification regarding the synthesis target: It is a common point of confusion, but the direct chlorination of uracil (B121893) results in the formation of 2,4-dichloropyrimidine (B19661) , not 2,4-dichloropyridine. Pyridine and pyrimidine (B1678525) are distinct six-membered heterocyclic aromatic compounds, with the former containing one nitrogen atom and the latter containing two. This guide will focus on the well-established and chemically accurate synthesis of 2,4-dichloropyrimidine from uracil, a critical intermediate in the production of various pharmaceuticals.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development, providing in-depth experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis

The conversion of uracil to 2,4-dichloropyrimidine is a fundamental transformation in heterocyclic chemistry. The process involves the replacement of the two hydroxyl groups (in the tautomeric lactam form) of uracil with chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[2][3] The reaction can be conducted with or without a catalyst, and various modifications to the procedure exist to optimize yield and purity.

Reaction Mechanism and Pathway

The generally accepted mechanism involves the initial formation of a phosphate (B84403) ester intermediate by the reaction of the tautomeric form of uracil (2,4-dihydroxypyrimidine) with phosphorus oxychloride. This is followed by nucleophilic substitution by chloride ions, leading to the displacement of the phosphate groups and the formation of the final 2,4-dichloropyrimidine product.

Figure 1: Simplified reaction pathway for the synthesis of 2,4-Dichloropyrimidine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 2,4-dichloropyrimidine from uracil.

Table 1: Reagent Quantities and Ratios

| Reagent | Molar Ratio (to Uracil) | Typical Quantities | Reference |

| Uracil | 1 | 100 g (0.89 mol) | [2][3] |

| Phosphorus Oxychloride (POCl₃) | 4-5 | 400 mL | [2][3] |

| N,N-Dimethylformamide (DMF) | Catalyst | 50 mg | [4] |

| Thionyl Chloride (SOCl₂) | 2-4 | 4 mL | [4] |

| Bis(trichloromethyl) carbonate (BTC) | 2 | 5.28 g | [4] |

Table 2: Reaction Conditions and Yields

| Chlorinating Agent | Catalyst/Additive | Temperature | Reaction Time | Yield | Reference |

| POCl₃ | None | 110°C (Reflux) | 3.5 hours | Not specified | [2][3] |

| SOCl₂ / BTC | DMAP | 65-70°C | Not specified | 95% | [4] |

| PCl₃ / Xylene Amine | None | 130°C (Reflux) | 45 minutes | Not specified | [4] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Phosphorus Oxychloride[2][3]

-

Reaction Setup: In a two-necked round-bottom flask (500 mL) equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 mL).

-

Reaction: Heat the solution to reflux (approximately 110°C) with stirring for 3.5 hours.

-

Work-up:

-

After cooling, remove the residual phosphorus oxychloride in vacuo at 50°C.

-

Carefully pour the remaining oil onto crushed ice (50 g).

-

Extract the product with chloroform (B151607) (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with a dilute sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.

-

Protocol 2: High-Yield Synthesis using Thionyl Chloride and BTC[4]

-

Reaction Setup: To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (uracil, 1000 mg, 8.9 mmol), DMAP (50 mg), and thionyl chloride (4 mL) to form a turbid liquid.

-

Reagent Addition: Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol) in thionyl chloride (4 mL) dropwise.

-

Reaction: Heat the mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux conditions until the starting material is consumed (monitored by a suitable method like TLC or HPLC).

-

Work-up:

-

Cool the reaction mixture and evaporate the solvent.

-

Add the residue to 10 mL of ice water.

-

Neutralize the solution to a pH of 8-9 with a sodium carbonate solution.

-

Extract the product with dichloromethane.

-

-

Purification:

-

Separate the organic layer and wash with water and brine.

-

Dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2,4-dichloropyrimidine (reported yield of 95%).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 2,4-dichloropyrimidine.

Figure 2: General experimental workflow for the synthesis of 2,4-Dichloropyrimidine.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl chloride (SOCl₂) is also corrosive and toxic. It releases HCl gas upon contact with water.

-

The quenching step of the reaction is highly exothermic and releases acidic gases. It should be performed slowly and with caution.

Conclusion

The synthesis of 2,4-dichloropyrimidine from uracil is a robust and essential reaction for obtaining a key building block in medicinal chemistry. While phosphorus oxychloride is a traditional and effective reagent, newer methods utilizing reagents like thionyl chloride in combination with bis(trichloromethyl) carbonate offer higher yields under milder conditions. The choice of method will depend on the scale of the synthesis, available equipment, and desired purity of the final product. Careful adherence to safety protocols is paramount when working with the hazardous reagents involved in this transformation.

References

An In-depth Technical Guide to the Sandmeyer Reaction for 2,4-Dichloropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 2,4-dichloropyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemistry, experimental protocols, and comparative data to support research and development in this area.

Introduction to the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[1] Discovered by Traugott Sandmeyer in 1884, this reaction is particularly useful for synthesizing aryl halides, cyanides, and other derivatives that are often challenging to prepare through direct substitution methods.[2] The core of the reaction involves two main steps: the diazotization of an aromatic amine and the subsequent copper-catalyzed nucleophilic substitution of the diazonium group.[3]

The synthesis of this compound via the Sandmeyer reaction typically commences with an aminodichloropyridine precursor, most commonly 2-chloro-4-aminopyridine. This guide will focus on this key transformation, providing detailed experimental procedures and relevant data.

Reaction Mechanism and Signaling Pathway

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by the diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed decomposition of the diazonium salt.

Diazotization of the Aminopyridine

The first step is the formation of a pyridyldiazonium salt from a primary aminopyridine. This is typically achieved by treating the aminopyridine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, or by using an organic nitrite such as tert-butyl nitrite.

Copper-Catalyzed Substitution

The resulting diazonium salt is then subjected to a copper(I) salt, typically copper(I) chloride (CuCl). The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired this compound and regenerating the copper(I) catalyst.

Below is a Graphviz diagram illustrating the key steps in the Sandmeyer reaction for the synthesis of this compound from 2-chloro-4-aminopyridine.

Caption: Reaction mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor 2-chloro-4-aminopyridine and its subsequent conversion to this compound via the Sandmeyer reaction.

Synthesis of 2-Chloro-4-aminopyridine

A common route for the synthesis of 2-chloro-4-aminopyridine involves the nitration of 2-chloropyridine (B119429) followed by reduction.[4][5]

Step 1: Synthesis of 2-Chloropyridine N-oxide In a suitable reaction vessel, 2-chloropyridine is dissolved in acetic acid. The solution is heated to approximately 50°C, and 30% hydrogen peroxide is added dropwise. The reaction mixture is stirred until the N-oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of 2-Chloro-4-nitropyridine (B32982) N-oxide The 2-chloropyridine N-oxide is then subjected to nitration in a sulfuric acid medium to introduce a nitro group at the 4-position.

Step 3: Reduction to 2-Chloro-4-aminopyridine The resulting 2-chloro-4-nitropyridine N-oxide is reduced to 2-chloro-4-aminopyridine. A common method involves using iron powder in acetic acid.[5]

Sandmeyer Reaction for this compound Synthesis

The following protocol is a representative example for the synthesis of this compound from 2-chloro-4-aminopyridine.

Materials:

-

2-chloro-4-aminopyridine

-

tert-Butyl nitrite (tBuONO)

-

Copper(II) chloride (CuCl₂)

-

Acetonitrile (B52724) (CH₃CN)

-

Aqueous ammonia (B1221849) solution (15%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).

-

Stir the mixture for 15 minutes and then cool to 0°C.

-

Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).

-

Stir the mixture for 1 hour at 0°C and then allow it to warm to room temperature and stir for 16 hours.

-

After concentrating the reaction mixture in vacuo, add a 15% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by distillation or column chromatography.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of the Sandmeyer reaction for the synthesis of this compound can be influenced by various factors, including the choice of copper catalyst, the diazotizing agent, and the reaction conditions.

| Starting Material | Diazotizing Agent | Copper Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4-aminopyridine | tert-Butyl nitrite | CuCl₂ | Acetonitrile | 0 - 20 | 16 | 62 | [8] |

Further research is needed to populate this table with more comparative data under varying conditions.

Characterization of this compound

The final product, this compound, can be characterized using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit five signals corresponding to the five carbon atoms in the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Note: Specific chemical shift values and coupling constants from NMR spectra should be obtained from experimental data or reliable spectral databases.

Conclusion

The Sandmeyer reaction provides an effective method for the synthesis of this compound from readily available aminopyridine precursors. This guide has outlined the key mechanistic details, provided a detailed experimental protocol, and highlighted the important parameters that can influence the reaction outcome. For researchers and professionals in drug development, a thorough understanding of this reaction is crucial for the efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions and exploration of different catalyst systems may lead to improved yields and more sustainable synthetic routes.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. portal.tpu.ru [portal.tpu.ru]

An In-depth Technical Guide to 2,4-Dichloropyridine: Physicochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-dichloropyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Its utility as a building block in organic synthesis is underscored by the differential reactivity of its two chlorine atoms, allowing for selective functionalization.[1][2][3]

Physicochemical Properties

This compound is a yellow to colorless liquid at room temperature.[1][4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 26452-80-2[1][3] |

| Molecular Formula | C₅H₃Cl₂N[1][3] |

| Molecular Weight | 147.99 g/mol [1][3][5] |

| Appearance | Yellow to colorless liquid[1][3][4] |

| Melting Point | -1 °C[1][2][3] |

| Boiling Point | 189-190 °C (lit.)[1][2][3][6][7] |

| 76-78 °C / 23 mmHg (lit.)[2][6] | |

| Density | 1.37 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5485[1] |

| Flash Point | 89 °C (closed cup)[7] |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Value |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2] Sparingly soluble in water.[4] Soluble in Chloroform.[4][6] |

| pKa | 0.12 ± 0.10 (Predicted)[4][6] |

| ¹H NMR Spectrum | Available[8] |

| IR Spectrum | Data not readily available in the initial search. |

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its chlorinated pyridine (B92270) structure.[1][3] The two chlorine atoms on the pyridine ring exhibit different reactivities, which allows for selective substitution reactions.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are good leaving groups. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

2.2. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the conventional reactivity favors coupling at the C2 position, which is adjacent to the nitrogen atom.[9] However, recent studies have shown that the selectivity can be inverted to favor the C4 position by using sterically hindered N-heterocyclic carbene (NHC) ligands.[9][10] Ligand-free conditions have also been shown to enhance C4-selectivity in Suzuki couplings.[9] This ability to control the site of reaction makes this compound a highly versatile building block.[9]

Experimental Protocols

3.1. Synthesis of this compound

A general procedure for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.

Experimental Workflow:

Detailed Methodology: To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), tert-butyl nitrite (1.5 eq.) is slowly added. The mixture is stirred for 15 minutes and then cooled to 0 °C. A solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M) is then added slowly. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature for 16 hours. After concentration in vacuo, an aqueous 15% ammonia solution is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and carefully concentrated under reduced pressure to yield the crude product.[11]

Note: This is a general procedure and may require optimization for specific laboratory conditions and scales.

Handling and Safety

This compound is harmful if swallowed and causes skin and serious eye irritation.[5][7] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place, under an inert atmosphere.[4][6]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302[5][7] |

| Causes skin irritation | H315[5][7] |

| May cause an allergic skin reaction | H317[5] |

| Causes serious eye damage | H318[5] |

This is not an exhaustive list of all potential hazards. Please refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 26452-80-2 [chemicalbook.com]

- 7. This compound | 26452-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound(26452-80-2) 1H NMR spectrum [chemicalbook.com]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Reactivity and Stability of 2,4-Dichloropyridine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, characterized by two distinct chlorine substituents on the pyridine (B92270) ring, allows for selective functionalization, making it a versatile intermediate in organic synthesis.[1][2] However, a thorough understanding of its stability and reactivity in various solution-based environments is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This technical guide provides an in-depth analysis of the reactivity and stability of this compound in solution, offering quantitative data where available, detailed experimental protocols for its assessment, and visual representations of key chemical pathways and workflows.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow crystalline solid or liquid at room temperature with a faint, characteristic amine-like odor.[3] The presence of two electron-withdrawing chlorine atoms and the nitrogen atom in the aromatic ring significantly influences its polarity and reactivity.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | [4] |

| CAS Number | 26452-80-2 | [4] |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [2] |

| Boiling Point | 189-190 °C (lit.), 76-78 °C/23 mmHg (lit.) | |

| Melting Point | -1°C | [1] |

| Density | 1.37 g/mL | [1] |

| Flash Point | 89 °C (closed cup) | [5] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2] Sparingly soluble in water.[5] | [2][5] |

Reactivity in Solution

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr) and serve as coupling partners in various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[6] This preference is attributed to the better stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

-

With Amines: Reactions with amines typically occur selectively at the C4 position.

-

With Alkoxides and Thiols: Similar to amines, alkoxides and thiols preferentially substitute the C4 chlorine.

The workflow for a typical SNAr reaction is illustrated below:

Caption: A typical workflow for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the conventional site of reactivity is the C2 position. However, recent advancements have enabled selective coupling at the C4 position through ligand control.

-

Conventional C2-Selectivity: With many standard palladium catalysts and ligands, cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination occur preferentially at the C2 position.

-

Ligand-Controlled C4-Selectivity: The use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse the selectivity, favoring cross-coupling at the C4 position. This allows for the synthesis of novel pyridine derivatives that are not accessible through conventional methods.

The divergent reactivity in palladium-catalyzed cross-coupling is depicted in the following diagram:

References

- 1. studylib.net [studylib.net]

- 2. biomedres.us [biomedres.us]

- 3. 26452-80-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Solubility of 2,4-Dichloropyridine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dichloropyridine in common organic solvents. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount for reaction optimization, purification, and formulation development. While quantitative public data is limited, this guide consolidates available qualitative information and presents a detailed experimental protocol for precise solubility determination.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capabilities), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its polar pyridine (B92270) ring and chloro-substituents, is generally expected to be soluble in a range of common organic solvents.[1]

Qualitative Solubility Data

| Organic Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Dichloromethane | Soluble[1] |

It is important to note that "soluble" is a general term. For precise process design and optimization, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is adapted from established methods for similar compounds.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Calibration Curve Generation:

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Plot the analytical signal (e.g., peak area) against the corresponding concentration for each standard.

-

Perform a linear regression analysis to generate a calibration curve. The equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linearity.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid is present to guarantee saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted, saturated solution using the same analytical method used for the calibration curve.

-

-

Calculation of Solubility:

-

Using the analytical signal of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information regarding the solubility of this compound in common organic solvents for professionals in research and drug development. While quantitative data is sparse, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for further investigation. The accurate determination of solubility is a critical step in the successful development and implementation of chemical processes involving this versatile compound.

References

Industrial Production of 2,4-Dichloropyridine via Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloropyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical products.[1][2] Its industrial production is a subject of significant interest, focusing on cost-effectiveness, scalability, and safety. While direct chlorination of pyridine (B92270) predominantly yields 2-chloro and 2,6-dichloro isomers, the synthesis of this compound on an industrial scale is typically achieved through multi-step processes. This technical guide provides an in-depth overview of the core chlorination methodologies for the industrial production of this compound, presenting detailed experimental protocols, quantitative data, and process workflows. The three principal routes discussed are the Sandmeyer-type reaction of 2-chloro-4-aminopyridine, the chlorination of pyridine-N-oxide, and the chlorination of 2-hydroxypyridine (B17775).

Synthesis via Sandmeyer-Type Reaction of 2-Chloro-4-aminopyridine

The Sandmeyer reaction provides a reliable and widely utilized method for the conversion of an amino group on an aromatic ring to a chloro group. In the context of this compound synthesis, 2-chloro-4-aminopyridine serves as the starting material. This process involves the diazotization of the amino group followed by a copper-catalyzed substitution with a chloride ion.

Reaction Pathway

The overall transformation proceeds in two key stages: diazotization and chloro-substitution.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-chloro-4-aminopyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-aminopyridine | [3] |

| Reagents | tert-Butyl nitrite (B80452), Copper(II) chloride | [3] |

| Solvent | Acetonitrile | [3] |

| Temperature | 0 - 20 °C | [3] |

| Reaction Time | 16 hours | [3] |

| Yield | 62% | [3] |

Experimental Protocol: Industrial Scale Simulation

This protocol outlines a typical batch process for the industrial production of this compound via the Sandmeyer-type reaction.

Materials:

-

2-Chloro-4-aminopyridine

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) chloride

-

Ice

-

Sodium hydroxide (B78521) solution

-

Dichloromethane (B109758) (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

-

Cooling system for the reactor jacket

-

Extraction vessel

-

Distillation apparatus

Procedure:

-

Diazotization:

-

Charge the jacketed reactor with a solution of 2-chloro-4-aminopyridine in concentrated hydrochloric acid.

-

Cool the reactor contents to 0-5 °C using the cooling system.

-

Slowly add an aqueous solution of sodium nitrite via the addition funnel, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 8-9.

-

Transfer the mixture to an extraction vessel and extract the product with dichloromethane.

-

Combine the organic layers and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

-

Synthesis via Chlorination of Pyridine-N-oxide

The introduction of an N-oxide functionality to the pyridine ring activates the 2- and 4-positions towards electrophilic substitution. This strategy allows for the regioselective chlorination at these positions. Subsequent deoxygenation of the N-oxide yields the desired dichloropyridine.

Reaction Pathway

This two-step process involves chlorination followed by deoxygenation.

Quantitative Data

The following table presents representative reaction conditions for the chlorination and deoxygenation steps.

| Step | Reagent | Solvent | Temperature (°C) | Yield | Reference |

| Chlorination | Oxalyl chloride, Triethylamine (B128534) | Dichloromethane | 0 | High | [4] |

| Deoxygenation | Pd(OAc)₂/dppf, Triethylamine | Acetonitrile | 140-160 | High | [5] |

Experimental Protocol: Industrial Scale Simulation

This protocol describes a two-step batch process for the synthesis of this compound from pyridine-N-oxide.

Part A: Chlorination of Pyridine-N-oxide

Materials:

-

Pyridine-N-oxide

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Triethylamine (if using oxalyl chloride)

-

Dichloromethane (if using oxalyl chloride)

Equipment:

-

Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

-

Heating/cooling system for the reactor jacket

Procedure:

-

Charge the reactor with pyridine-N-oxide and the chlorinating agent (e.g., excess POCl₃).

-

If using oxalyl chloride, dissolve pyridine-N-oxide in dichloromethane and add triethylamine before slowly adding oxalyl chloride at 0 °C.[4]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or HPLC).

-

Cool the reaction mixture and carefully quench by slowly adding to ice-water.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent to yield crude this compound-N-oxide.

Part B: Deoxygenation of this compound-N-oxide

Materials:

-

This compound-N-oxide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine

-

Acetonitrile

Equipment:

-

High-pressure reactor with magnetic stirring and temperature control

Procedure:

-

Charge the high-pressure reactor with this compound-N-oxide, acetonitrile, triethylamine, Pd(OAc)₂, and dppf.[5]

-

Seal the reactor and heat to 140-160 °C with stirring for the specified reaction time.[5]

-

Cool the reactor to room temperature and vent any excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

Synthesis via Chlorination of 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. This starting material can be chlorinated using strong chlorinating agents like phosphorus oxychloride to yield dichlorinated pyridines. The regioselectivity of this reaction can be influenced by reaction conditions.

Reaction Pathway

The chlorination of 2-hydroxypyridine is a direct conversion to the dichlorinated product.

Quantitative Data

The following table provides typical conditions for the chlorination of a dihydroxypyridine, which serves as a model for the synthesis of dichloropyridines.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dihydroxypyridine | [6] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [6] |

| Temperature | 145 °C | [6] |

| Reaction Time | 4 hours | [6] |

| Yield | High | [6] |

Experimental Protocol: Industrial Scale Simulation

This protocol details a batch process for the chlorination of 2-hydroxypyridine.

Materials:

-

2-Hydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

-

Heating mantle

-

Quenching vessel

-

Extraction vessel

-

Distillation apparatus

Procedure:

-

Chlorination:

-

Charge the reactor with 2-hydroxypyridine and an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (around 115 °C) and maintain for several hours. Monitor the reaction progress by GC or HPLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and recover the excess POCl₃ by vacuum distillation.

-

Slowly and carefully pour the residue into a quenching vessel containing ice water with vigorous stirring.

-

Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-9.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude this compound by vacuum distillation, carefully separating it from any isomeric by-products.

-

Process Workflow and Logical Relationships

The industrial production of this compound involves a series of unit operations. The following diagram illustrates a generalized experimental workflow applicable to the described synthetic routes.

Conclusion

The industrial synthesis of this compound primarily relies on multi-step chlorination strategies to achieve the desired regioselectivity. The Sandmeyer-type reaction of 2-chloro-4-aminopyridine, the chlorination of pyridine-N-oxide followed by deoxygenation, and the direct chlorination of 2-hydroxypyridine represent the most viable industrial routes. The choice of a specific pathway is dictated by factors such as raw material availability and cost, process safety, and the desired purity of the final product. The protocols and data presented in this guide provide a comprehensive foundation for researchers and professionals involved in the development and optimization of this compound production processes. Further research into novel catalytic systems for the direct and selective chlorination of pyridine at the 4-position remains an active area of investigation with the potential to significantly streamline industrial synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Manufacturers of this compound CAS 26452-80-2 and Related Compounds [weimiaobio.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Technical Guide to 2,4-Dichloropyridine: Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2,4-Dichloropyridine (CAS No. 26452-80-2). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It appears as a colorless to light yellow liquid or a white to off-white crystalline solid.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N | [4] |

| Molecular Weight | 147.99 g/mol | [4] |

| CAS Number | 26452-80-2 | [4] |

| Appearance | Colorless to light yellow liquid or white to off-white crystalline solid | [3] |

| Boiling Point | 189-190 °C | |

| Melting Point | Not available | |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Density | ~1.4 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Source:[4]

Toxicological Data

The mechanism of action for related compounds like 2,4-D involves mimicking natural plant hormones, leading to abnormal growth and death in targeted weeds.[8] In animals, the toxicity of chloropyridines primarily targets the liver, with exposures potentially causing fatty degeneration, congestion, and cirrhosis.[5]

Experimental Handling Protocols

The following protocols are derived from experimental procedures in organic synthesis literature and are intended to provide a framework for the safe handling of this compound in a research setting.

General Handling and Dispensing

Objective: To safely transfer and dispense this compound for use in a chemical reaction.

Methodology:

-

Preparation:

-

Conduct all operations in a certified chemical fume hood with proper ventilation.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Wear appropriate Personal Protective Equipment (PPE):

-

Nitrile gloves (inspect for integrity before use).

-

Chemical safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Have spill control materials (e.g., absorbent pads, neutralizer) readily available.

-

-

Dispensing:

-

Before opening, allow the container to reach room temperature to avoid moisture condensation.

-

Carefully open the container, avoiding inhalation of any vapors.

-

Use a clean, dry syringe or pipette to transfer the required amount of the liquid. If it is a solid, use a clean spatula.

-

Dispense the chemical directly into the reaction vessel or a tared, sealed container for weighing.

-

Immediately and securely close the main container of this compound.

-

-

Post-Handling:

-

Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Properly dispose of used pipette tips or rinse the syringe with a suitable solvent, collecting the rinsate as hazardous waste.

-

Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

-

Use in a Nucleophilic Aromatic Substitution (SNA) Reaction

Objective: To safely perform a nucleophilic aromatic substitution reaction using this compound.

Methodology:

-

Reaction Setup:

-

Assemble the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) inside a chemical fume hood.

-

Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

-

-

Reagent Addition:

-

Dissolve the other reactants in the appropriate solvent in the reaction flask.

-

Following the general dispensing protocol (Section 4.1), add the this compound to the reaction mixture. The addition may need to be done slowly or dropwise, and potentially at a reduced temperature (e.g., in an ice bath) to control the reaction rate.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

-

Perform the work-up as described in the specific experimental procedure, which typically involves extraction with an organic solvent, washing of the organic layer, drying, and solvent removal. All aqueous waste should be collected and disposed of as hazardous waste.

-

-

Purification:

-

Purify the crude product using standard laboratory techniques such as column chromatography, recrystallization, or distillation, ensuring all operations are conducted in a well-ventilated area.

-

Emergency Procedures

Spill Response

Caption: Workflow for responding to a this compound spill.

Exposure Response

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Keep the container tightly closed and protected from light.

-

Store at temperatures between 2°C and 8°C for long-term stability.[10]

Disposal:

-

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

Logical Relationships in Reactivity

This compound's reactivity is primarily governed by the two chlorine substituents on the pyridine (B92270) ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a key consideration in synthetic planning.

Caption: Factors influencing the regioselectivity of SNAr reactions with this compound.

Generally, nucleophilic attack is favored at the C4 position due to electronic effects.[11] However, the choice of nucleophile and reaction conditions can influence the regioselectivity, sometimes allowing for substitution at the C2 position.[11] This differential reactivity is a valuable tool for the synthesis of complex substituted pyridines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 26452-80-2|High Purity [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 26452-80-2 | FD03436 | Biosynth [biosynth.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectral data for 2,4-Dichloropyridine including NMR and IR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4-dichloropyridine. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituents, leading to a distinct downfield shift.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.25 | d | 5.5 |

| H-5 | 7.25 | dd | 5.5, 1.8 |

| H-3 | 7.40 | d | 1.8 |

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 152.5 |

| C-4 | 145.0 |

| C-6 | 150.0 |

| C-3 | 124.0 |

| C-5 | 121.5 |

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes of the this compound molecule. The spectrum is characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1580-1550 | C=C/C=N Ring Stretch | Strong |

| 1450-1400 | C=C/C=N Ring Stretch | Strong |

| 1100-1000 | C-H in-plane bending | Medium |

| 850-750 | C-Cl Stretch | Strong |

| 750-650 | C-H out-of-plane bending | Strong |

Note: Data is compiled from typical values for halogenated pyridines.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For a precise chemical shift reference, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube securely and label it appropriately.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to achieve a flat baseline.

-

Calibrate the chemical shift axis using the solvent peak or TMS.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Instrument Parameters (FT-IR):

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[1]

-

Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory is a common method for liquid and solid samples.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

-

Perform a background scan with a clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and analyzing the spectral data of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The data presented herein has been compiled from various authenticated sources to ensure accuracy and reliability, catering to the stringent requirements of research and development professionals.

Core Physicochemical Data

The fundamental physical constants of this compound are crucial for its application in chemical synthesis and drug design. These properties dictate the reaction conditions, purification methods, and formulation strategies.

| Physical Property | Value |

| Boiling Point | 189-190 °C (at 760 mmHg)[1][2][3] |

| 76-78 °C (at 23 mmHg)[1][3] | |

| Melting Point | -1 °C[1][2][4] |

| Density | 1.37 g/mL (at 25 °C)[2] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of this compound, being a low-melting solid or liquid at room temperature, is determined using a capillary tube method with a suitable cooling and heating apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating/cooling block of the apparatus, adjacent to a calibrated thermometer.[5]

-

Cooling: The sample is first cooled until it solidifies completely.

-

Heating: The sample is then heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5][6]

-